1-propyl-1H-pyrrole-3-carboxylic acid
Description
1-Propyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived compound featuring a propyl substituent at the 1-position and a carboxylic acid group at the 3-position. Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure and tunable reactivity. This compound’s structural features, including the electron-rich pyrrole ring and the carboxylic acid functionality, make it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-propylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-3-7(6-9)8(10)11/h3,5-6H,2,4H2,1H3,(H,10,11) |
InChI Key |
BAJKVYHRAWKUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . For instance, the condensation of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under reflux conditions, followed by cyclization, yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of a catalytic ruthenium complex and an alkali metal base can facilitate the assembly of N-unsubstituted pyrroles through fully unmasked α-amino aldehydes . This method is advantageous due to its operational simplicity and high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-methanol or other reduced forms.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
1-Propyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-propyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds share structural similarities with 1-propyl-1H-pyrrole-3-carboxylic acid but differ in core heterocycles, substituents, or functional groups:
Key Observations :
- Substituent Effects: Linear vs. branched alkyl chains (e.g., propyl vs. isopropyl in ) influence steric bulk and lipophilicity. Functional groups like nitro () or amino () modulate electronic properties and reactivity.
Physicochemical Properties
A comparison of key physicochemical parameters is summarized below:
Key Trends :
- Solubility : Compounds with ionizable groups (e.g., HCl salt in ) or polar substituents (e.g., ketone in ) exhibit higher aqueous solubility.
- Lipophilicity : Branched alkyl chains () or nitro groups () increase LogP, favoring membrane permeability.
Reactivity and Functional Group Analysis
- Carboxylic Acid Reactivity : The position of the COOH group influences acidity. For example, pyrazole-5-COOH () is less acidic than pyrrole-3-COOH due to electron-withdrawing nitro groups.
- Substituent-Driven Reactions : Allyl groups () enable cycloaddition or oxidation reactions, while ketones () participate in nucleophilic additions.
- Hydrogen Bonding: Amino-substituted derivatives () form robust intermolecular H-bonds, impacting crystallization and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
